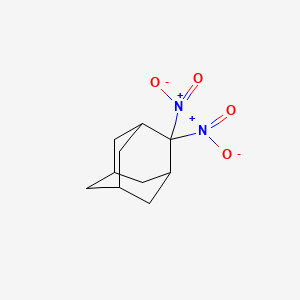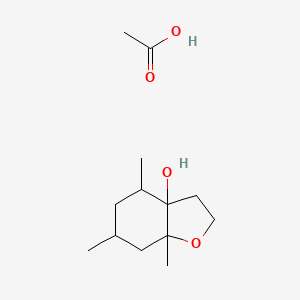
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol is a complex organic compound with a unique structure that combines elements of acetic acid and benzofuran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors to form the benzofuran ring structure.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions, often using methyl iodide or similar reagents.
Attachment of the Acetic Acid Moiety: The acetic acid group is typically introduced through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.
Propriétés
Numéro CAS |
89441-64-5 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol |
InChI |
InChI=1S/C11H20O2.C2H4O2/c1-8-6-9(2)11(12)4-5-13-10(11,3)7-8;1-2(3)4/h8-9,12H,4-7H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
AWHJQPSAJKLZQL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2(CCOC2(C1)C)O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




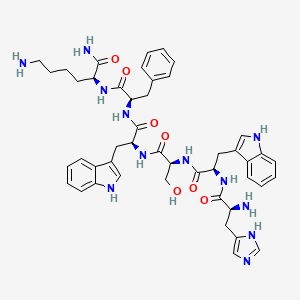

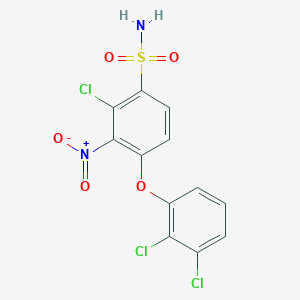
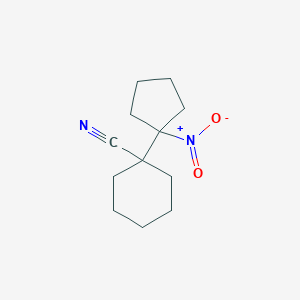
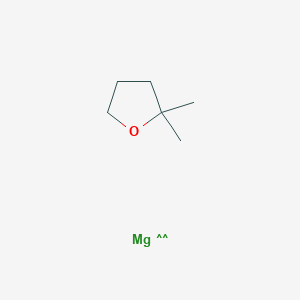
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
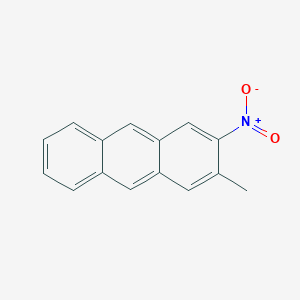
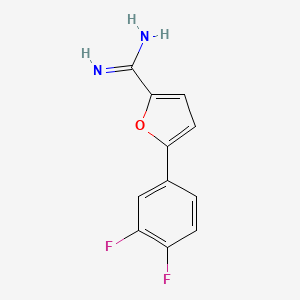
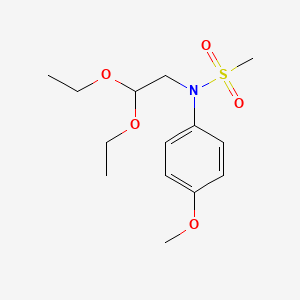
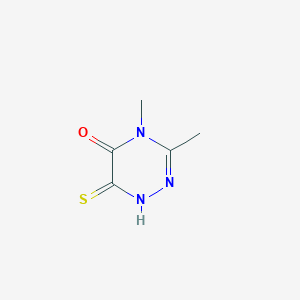
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
